molecular formula C12H16 B051935 2-Methyl-4-(3-methylphenyl)-1-butene CAS No. 113947-88-9

2-Methyl-4-(3-methylphenyl)-1-butene

Cat. No.: B051935
CAS No.: 113947-88-9
M. Wt: 160.25 g/mol
InChI Key: OBGGAXIMGRZTTL-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylphenyl)-1-butene is an organic compound with a unique structure that includes a butene backbone substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the alkylation of 3-methylphenylacetylene with 2-methyl-1-butene under catalytic conditions. The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methylphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the butene backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-4-(3-methylphenyl)-1-butanol, 2-Methyl-4-(3-methylphenyl)-1-butanone, or 2-Methyl-4-(3-methylphenyl)-1-butanoic acid.

    Reduction: Formation of 2-Methyl-4-(3-methylphenyl)butane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-(3-methylphenyl)-1-butene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylphenyl)-1-butene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenyl-1-butene: Lacks the additional methyl group on the phenyl ring.

    4-(3-Methylphenyl)-1-butene: Lacks the methyl group on the butene backbone.

    2-Methyl-4-(4-methylphenyl)-1-butene: Has a methyl group on the para position of the phenyl ring instead of the meta position.

Uniqueness

2-Methyl-4-(3-methylphenyl)-1-butene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a balance of hydrophobic and aromatic characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

1-methyl-3-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGAXIMGRZTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596856
Record name 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113947-88-9
Record name 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113947-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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